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Compound of Interest

Compound Name: PK 11195

Cat. No.: B1678501

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, an isoquinoline carboxamide, is a selective ligand for the 18 kDa translocator
protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located
on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes,
including apoptosis, cell proliferation, and neuroinflammation. While extensively used as a
radioligand for imaging TSPO expression, particularly in the context of neuroinflammation, PK
11195 also exhibits direct biological effects that are of significant interest in drug development,
especially in oncology. This guide provides a detailed examination of the molecular
mechanisms underlying the actions of PK 11195, with a focus on its pro-apoptotic effects.

Data Presentation
Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of PK 11195
with its primary target and its effects on cellular functions.

Table 1: Binding Affinity of PK 11195 for TSPO
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Parameter Value Species/System Reference

Human osteoblast-like

Kd 9.24 nM [2]
cells

Kd 4.3-6.6 nM Human brain tissue [3]

Ki 9.3+0.5nM Not specified [4]

) Human osteoblast-like
Bmax 7682 fmol/mg protein I
cells

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of PK 11195

Cell Line Effect IC50/Concentration Reference
Neuroblastoma (SMS- o
Inhibition of
KCN, KCNR, SMS- o 80-120 pM [5]
proliferation
KAN, KANR)

Apoptotic cell death
H1299 (Lung Cancer) ) 25 uM (pretreatment) [6]
increase (117%)

] Cytochrome c release
Isolated cardiac ) ] 50, 100, 200 pM
] ] and mitochondrial [7]
mitochondria S (dose-dependent)
potential dissipation

Core Mechanism of Action: Induction of Apoptosis
via the Mitochondrial Pathway

PK 11195 primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This
process is initiated by the permeabilization of the outer mitochondrial membrane and the
subsequent release of pro-apoptotic factors into the cytoplasm.

Interaction with TSPO and Modulation of Mitochondrial
Function
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PK 11195 binds to TSPO on the outer mitochondrial membrane.[1] While the high-affinity
binding is in the nanomolar range, the pro-apoptotic effects are typically observed at
micromolar concentrations, suggesting a complex mechanism that may involve more than
simple TSPO occupancy.[5]

One of the key events following PK 11195 treatment is the disruption of the mitochondrial
membrane potential (AWYm).[2][6][7][8][9] This depolarization is a critical early step in the
apoptotic cascade. In H1299 lung cancer cells, pretreatment with 25 uM PK 11195 completely
inhibited cobalt chloride-induced mitochondrial membrane potential depolarization.[6] In
isolated cardiac mitochondria, PK 11195 caused a dose-dependent dissipation of mitochondrial
potential at concentrations of 50, 100, and 200 uM.[7]

The loss of AWm is followed by the release of cytochrome c¢ from the intermembrane space of
the mitochondria into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic Protease

Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of

initiator caspase-9.

Signaling Pathways

The pro-apoptotic signaling cascade initiated by PK 11195 involves the activation of stress-
activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated
protein kinase (MAPK).

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1678501?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2295206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667871/
https://www.benchchem.com/product/b1678501?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22127435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599342/
https://www.researchgate.net/publication/6514531_Peripheral_benzodiazepine_receptor_ligand_PK11195_induces_mitochondria_cytochrome_c_release_and_dissipation_of_mitochondria_potential_via_induction_of_mitochondria_penneability_transition
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212865/
https://www.mdpi.com/2073-4409/10/10/2784
https://www.benchchem.com/product/b1678501?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599342/
https://www.benchchem.com/product/b1678501?utm_src=pdf-body
https://www.researchgate.net/publication/6514531_Peripheral_benzodiazepine_receptor_ligand_PK11195_induces_mitochondria_cytochrome_c_release_and_dissipation_of_mitochondria_potential_via_induction_of_mitochondria_penneability_transition
https://www.researchgate.net/publication/6514531_Peripheral_benzodiazepine_receptor_ligand_PK11195_induces_mitochondria_cytochrome_c_release_and_dissipation_of_mitochondria_potential_via_induction_of_mitochondria_penneability_transition
https://www.benchchem.com/product/b1678501?utm_src=pdf-body
https://www.benchchem.com/product/b1678501?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

PK 11195-induced apoptotic signaling pathway.

Experimental Protocols
[3BH]PK 11195 Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax)
of PK 11195 for TSPO.

Materials:

[BH]PK 11195 (radioligand)

Unlabeled PK 11195 (for competition assay)

Cell membranes or tissue homogenates expressing TSPO
Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Glass fiber filters

Scintillation vials and scintillation cocktail

Filtration manifold

Scintillation counter

Procedure:

Prepare cell membranes or tissue homogenates.

For saturation binding, incubate a constant amount of membrane protein with increasing
concentrations of [3H]PK 11195.

For competition binding, incubate a constant concentration of [3H]PK 11195 and a constant
amount of membrane protein with increasing concentrations of unlabeled PK 11195.[10]

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration
manifold.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

Analyze the data using Scatchard analysis for saturation binding or non-linear regression for
competition binding to determine Kd and Bmax or Ki values.
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Sample Preparation

Prepare Cell Membranes/ Prepare Serial Dilutions of
Tissue Homogenates [BH]PK 11195 and unlabeled PK 11195

Incubation

Incubate Membranes with Radioligand
(and Competitor)

Separation and Counting

Rapid Filtration through
Glass Fiber Filters

.

Wash Filters with
Ice-Cold Buffer

'

Scintillation Counting

Data Analysis

Scatchard or Non-linear
Regression Analysis

'

Determine Kd and Bmax
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Workflow for a TSPO radioligand binding assay.
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Measurement of Mitochondrial Membrane Potential
(AWm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring AWYm.

Materials:

JC-1 dye

Cell culture medium

Assay buffer

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Positive control (e.g., CCCP, a mitochondrial membrane potential disruptor)
Procedure:
o Culture cells to the desired confluency.

e Treat cells with PK 11195 at various concentrations and for different durations. Include a
positive control treated with CCCP.

e Prepare a JC-1 staining solution (e.g., 1-10 uM in cell culture medium).[11]

* Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C
for 15-30 minutes.[11][12]

e Wash the cells with assay buffer.

e Analyze the cells immediately. In healthy cells with high AWm, JC-1 forms aggregates that
fluoresce red. In apoptotic cells with low AWm, JC-1 remains as monomers and fluoresces
green.[12]

o Quantify the fluorescence using a fluorescence microscope (observing color change), a flow
cytometer (detecting shifts in FL1 and FL2 channels), or a plate reader (measuring
fluorescence at ~590 nm for red and ~530 nm for green).[12][13]
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Detection of Apoptosis by Annexin V Staining

The Annexin V assay identifies early apoptotic cells by detecting the externalization of
phosphatidylserine (PS).

Materials:

FITC-conjugated Annexin V

Propidium lodide (PI)

Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

Flow cytometer

Procedure:

e Treat cells with PK 11195.

e Harvest the cells and wash them with cold PBS.

o Resuspend the cells in binding buffer.

e Add FITC-conjugated Annexin V and PI to the cell suspension.[14]
e Incubate for 15 minutes at room temperature in the dark.[14]

e Analyze the cells by flow cytometry. Live cells are Annexin V- and Pl-negative. Early
apoptotic cells are Annexin V-positive and Pl-negative. Late apoptotic or necrotic cells are
both Annexin V- and PI-positive.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:

o Cell lysis buffer for cytosolic extraction
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» Mitochondrial isolation buffer

e Dounce homogenizer

o SDS-PAGE equipment

o Western blotting apparatus

e Anti-cytochrome c antibody

» Antibodies for loading controls (e.g., actin for cytosol, COX IV for mitochondria)
Procedure:

Treat and harvest cells.

o Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
e Homogenize the cells using a Dounce homogenizer.[15]
o Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

o Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to
pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[16]

e Lyse the mitochondrial pellet using a suitable buffer.
o Determine the protein concentration of both the cytosolic and mitochondrial fractions.
o Separate the proteins by SDS-PAGE and transfer them to a membrane.

e Probe the membrane with an anti-cytochrome c antibody and appropriate loading control
antibodies. An increase in cytochrome c in the cytosolic fraction and a decrease in the
mitochondrial fraction indicates its release.

Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is for detecting the activation of JINK and p38 MAPK by analyzing their
phosphorylation status.
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Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE and Western blotting equipment

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with PK 11195 for various times.

e Lyse the cells in lysis buffer and determine the protein concentration.
» Denature the protein samples and separate them by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.

» Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with primary antibodies against the phosphorylated (active) forms of
JNK and p38.

e Wash the membrane and incubate with an HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate.

 Strip the membrane and re-probe with antibodies against total JINK and p38 to confirm equal
protein loading.[17]

Conclusion

PK 11195 serves as a valuable tool for studying the function of TSPO and holds potential as a
therapeutic agent, particularly in cancer therapy. Its mechanism of action is centered on the
induction of apoptosis through the mitochondrial pathway, a process characterized by the
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disruption of mitochondrial membrane potential, release of cytochrome c, and activation of
caspase cascades. Furthermore, the involvement of the JNK and p38 MAPK signaling
pathways in mediating these effects highlights the complex interplay between TSPO and
cellular stress responses. The experimental protocols detailed in this guide provide a
framework for the continued investigation of PK 11195 and the development of novel
therapeutics targeting mitochondrial-mediated apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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